![molecular formula C10H14O2 B143397 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- CAS No. 36616-60-1](/img/structure/B143397.png)
7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-
Übersicht
Beschreibung
The compound "7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)-" is a structurally complex molecule that is part of a broader class of oxabicyclic compounds. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for terpenoids, which are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units .
Synthesis Analysis
The synthesis of related 7-oxabicycloheptane derivatives has been explored in various studies. For instance, the preparation of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one has been achieved through a multi-step process involving reduction, esterification with optically pure mandelic acid, and subsequent separation and oxidation steps, yielding both enantiomers with an overall yield of 70% . This method demonstrates the potential for synthesizing complex bicyclic structures with high enantiomeric purity, which is crucial for the development of chiral pharmaceuticals.
Molecular Structure Analysis
The molecular structure of oxabicyclic compounds has been extensively studied, with techniques such as X-ray crystallography confirming the stereochemistry of related molecules . The presence of an oxygen atom within the bicyclic framework introduces unique electronic interactions, such as n-π interactions, which can influence the chemical behavior of these compounds .
Chemical Reactions Analysis
Oxabicycloheptane derivatives exhibit a range of reactivities depending on their functional groups and the conditions applied. For example, 7-oxabicyclo[2.2.1]heptadiene derivatives can undergo transformations into phenols, fulvenes, or products from retro-Diels–Alder-like reactions when treated with Brønsted acids . This versatility in chemical reactions makes them valuable intermediates in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxabicyclic compounds are influenced by their molecular structure. The presence of an epoxide moiety, for instance, has been shown to contribute to significant cytotoxic activity in certain derivatives, which is an important consideration for the development of anticancer agents . Additionally, spectroscopic studies, such as carbon-13 NMR and IR spectroscopy, have been utilized to investigate the intramolecular interactions and hydrogen bonding within these molecules, providing insights into their chemical properties .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Norcantharidin, a derivative closely related to the compound , has shown potential anticancer activities. Structural modifications of such compounds have led to the development of analogues with enhanced anticancer properties. This advancement opens avenues for creating more effective cancer treatment options, leveraging the structural basis of Norcantharidin and its analogues for therapeutic applications (Deng & Tang, 2011).
Catalytic Oxidation in Chemical Industry
The compound and its derivatives play a critical role in the selective catalytic oxidation of cyclohexene, leading to various industrially significant products. The ability to control the oxidation process allows for the efficient production of key intermediates used in the chemical industry, highlighting the compound's utility in synthetic chemistry and industrial applications (Cao et al., 2018).
Anti-tuberculosis Phytochemicals
Research has identified the compound as part of a broader class of phytochemicals with potential anti-tuberculosis properties. These findings support the exploration of such compounds in the development of new anti-TB drugs, contributing to the global effort against multidrug-resistant tuberculosis strains (Swain, Hussain, & Pati, 2021).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the compound and related structures have been examined for their presence and impact. Techniques have been developed to analyze their concentrations in various matrices, including water and biological tissues, reflecting the importance of understanding their environmental fate and potential health implications (Bouteiller et al., 2022).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, including structures related to the target compound, are central to drug development due to their extensive pharmacological activities. The synthesis and investigation of novel derivatives have gained importance, with such compounds exhibiting a range of biological activities crucial for new therapeutic developments (Bala, Kamboj, & Kumar, 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7,9H,1,4-5H2,2-3H3/t7-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMNGQDLUQECTO-SFGNSQDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC2C(O2)(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@@H]2[C@@](O2)(C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884673 | |
| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- | |
CAS RN |
36616-60-1 | |
| Record name | (R,R,R)-Carvone epoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36616-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Carvone epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036616601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-, (1R,4R,6R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,4α,6α)-(+)-1-methyl-4-(1-methylvinyl)-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARVONE-5,6-OXIDE, TRANS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7C1X9QF3Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

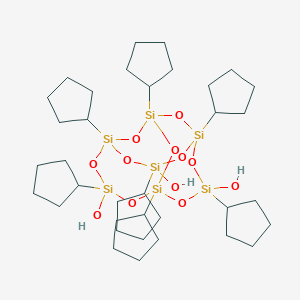
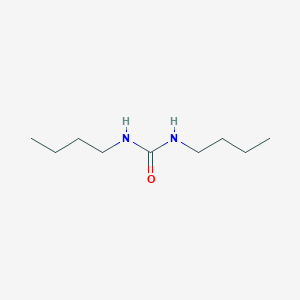
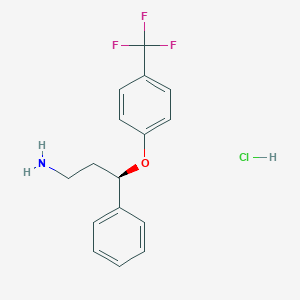
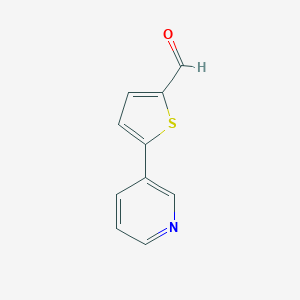
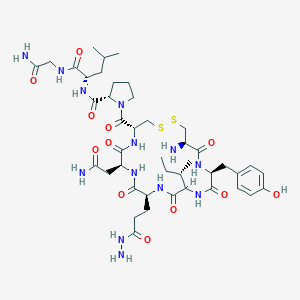

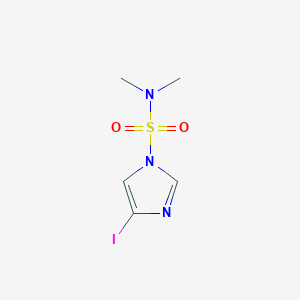
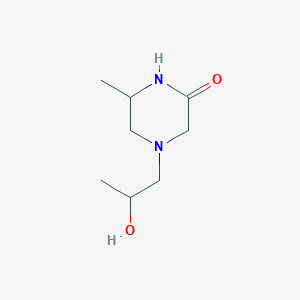
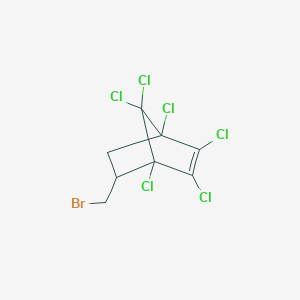
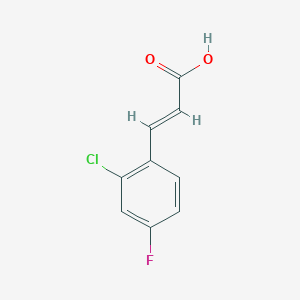
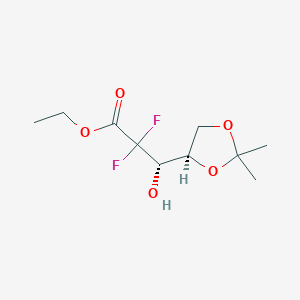
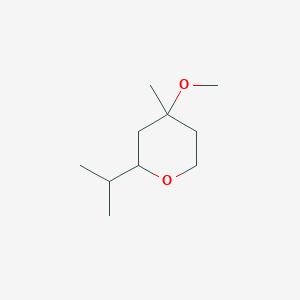
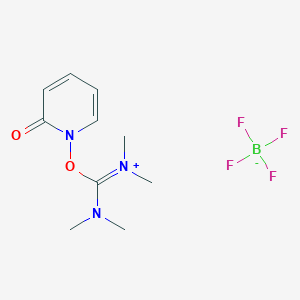
![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)